molecular formula C24H22N2O5 B4164141 Methyl 2-[({4-[(2-phenoxypropanoyl)amino]phenyl}carbonyl)amino]benzoate

Methyl 2-[({4-[(2-phenoxypropanoyl)amino]phenyl}carbonyl)amino]benzoate

Cat. No.: B4164141
M. Wt: 418.4 g/mol
InChI Key: DSMIZVVSGPPDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate ester group, which is linked to a benzoylamino group and a phenoxypropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({4-[(2-phenoxypropanoyl)amino]phenyl}carbonyl)amino]benzoate can be achieved through a multi-step process involving the following key steps:

    Formation of the Phenoxypropanoyl Intermediate: The initial step involves the reaction of phenol with propionyl chloride in the presence of a base such as pyridine to form 2-phenoxypropanoic acid.

    Amidation Reaction: The 2-phenoxypropanoic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Esterification: The final step involves the esterification of the amide with methyl benzoate in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can undergo reduction reactions to convert the ester group into an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as nitric acid for nitration and bromine for bromination are commonly used.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid and alcohol.

    Reduction: Produces the corresponding alcohol.

    Substitution: Forms substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[({4-[(2-phenoxypropanoyl)amino]phenyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that interact with biological targets. The benzoylamino and phenoxypropanoyl groups may contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-phenoxypropanoyl)amino]benzoate
  • Methyl 2-[(4-methylphenoxy)acetyl]amino]benzoate
  • Methyl 4-[(3,5-dimethylphenoxy)acetyl]amino]benzoate

Uniqueness

Methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzoylamino and phenoxypropanoyl groups allows for versatile reactivity and potential applications in various fields. Additionally, its structural features may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[[4-(2-phenoxypropanoylamino)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-16(31-19-8-4-3-5-9-19)22(27)25-18-14-12-17(13-15-18)23(28)26-21-11-7-6-10-20(21)24(29)30-2/h3-16H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMIZVVSGPPDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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